molecular formula C22H19FN4 B14158278 4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole CAS No. 844822-16-8

4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole

Cat. No.: B14158278
CAS No.: 844822-16-8
M. Wt: 358.4 g/mol
InChI Key: IRCFFIDIJYAKGX-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-fluorobenzoylpyruvic acid methyl ester with a mixture of aromatic aldehyde and tryptamine . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the indole and pyridine rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, indole derivatives have been shown to inhibit protein kinases, histone deacetylases, and DNA topoisomerases, which are involved in cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

844822-16-8

Molecular Formula

C22H19FN4

Molecular Weight

358.4 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C22H19FN4/c1-14-3-2-4-18-19(14)20-21(26-18)22(25-13-24-20)27-11-9-16(10-12-27)15-5-7-17(23)8-6-15/h2-9,13,26H,10-12H2,1H3

InChI Key

IRCFFIDIJYAKGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC3=C2N=CN=C3N4CCC(=CC4)C5=CC=C(C=C5)F

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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